REACTION_CXSMILES
|
C(C1C(OC)=CC([CH2:11][C:12]([OH:14])=[O:13])=C(F)C=1)#N.C(OC(C)(C)C)(=O)CC(OC(C)(C)C)=O.[F:31][C:32]1[CH:39]=[C:38](F)[C:37]([O:41][CH3:42])=[CH:36][C:33]=1[C:34]#[N:35]>>[C:34]([C:33]1[C:32]([F:31])=[CH:39][C:38]([CH2:11][C:12]([OH:14])=[O:13])=[C:37]([O:41][CH3:42])[CH:36]=1)#[N:35]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1OC)CC(=O)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC(C)(C)C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C(=C1)F)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=C1F)CC(=O)O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |